molecular formula C18H28NO7P B613733 Boc-4-phosphono-Phe(Et)2-OH CAS No. 154483-81-5

Boc-4-phosphono-Phe(Et)2-OH

Cat. No.: B613733
CAS No.: 154483-81-5
M. Wt: 401.4
InChI Key:
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Description

Boc-4-phosphono-Phe(Et)2-OH, also known as Nα-Boc-4-(diethoxyphosphinyl)-L-phenylalanine, is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a phosphono group attached to the phenyl ring of phenylalanine. This compound is primarily used in peptide synthesis and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-phosphono-Phe(Et)2-OH typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. The use of environmentally friendly solvents and green chemistry principles, such as microwave-assisted synthesis and water-based reactions, is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Boc-4-phosphono-Phe(Et)2-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Boc-4-phosphono-Phe(Et)2-OH has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-4-phosphono-Phe(Et)2-OH is unique due to its specific combination of the Boc protecting group and the phosphono group on phenylalanine. This combination provides distinct chemical properties and reactivity, making it valuable in peptide synthesis and research applications .

Properties

IUPAC Name

(2S)-3-(4-diethoxyphosphorylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28NO7P/c1-6-24-27(23,25-7-2)14-10-8-13(9-11-14)12-15(16(20)21)19-17(22)26-18(3,4)5/h8-11,15H,6-7,12H2,1-5H3,(H,19,22)(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIIAFPKBOKZSW-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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